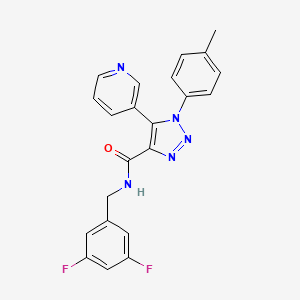

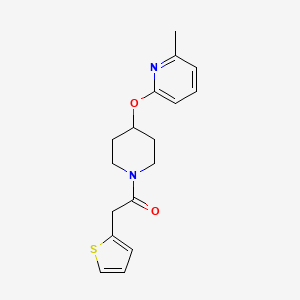

![molecular formula C18H15NO3 B2746885 N-([2,3'-bifuran]-5-ylmethyl)cinnamamide CAS No. 2035003-44-0](/img/structure/B2746885.png)

N-([2,3'-bifuran]-5-ylmethyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-([2,3'-bifuran]-5-ylmethyl)cinnamamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of cinnamamides and is commonly referred to as BFA. BFA has been found to possess a wide range of biological activities, making it a promising candidate for drug development.

Applications De Recherche Scientifique

Synthesis and Spectral Analysis

N-([2,3'-bifuran]-5-ylmethyl)cinnamamide derivatives have been synthesized in various studies, focusing on their efficient preparation and spectral analysis. For instance, amidation reactions involving cinnamic acid and benzylamines or (2-furylmethyl)amine in the presence of boric acid have led to the preparation of N-benzyl- or N-(2-furylmethyl)cinnamamides with good to excellent yields. These compounds were characterized by IR, 1H, and 13C NMR spectroscopy, providing insights into their molecular structures and potential for further applications (Barajas et al., 2008).

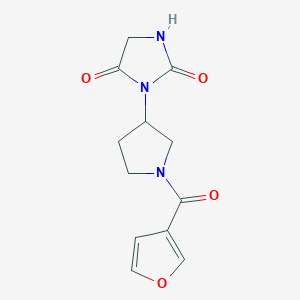

Pharmacological Potential

Cinnamamide derivatives, including those related to this compound, have shown a wide range of pharmacological potentials. These compounds have been explored for their anticancer, anticonvulsant, antitubercular, and antidepressant-like activities. For example, cinnamic acid derivatives have received attention in medicinal research for their synthetic antitumor agents, highlighting the versatility of the cinnamamide scaffold in drug design (De et al., 2011). Another study reported the design, synthesis, and antitubercular evaluation of novel N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, demonstrating their promising activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).

Anticonvulsant and Central Nervous System Effects

The cinnamamide scaffold has been incorporated into numerous compounds with therapeutic potential for central and peripheral nervous system disorders. Research has focused on the molecular mechanisms of action of these derivatives, with activities observed in nervous system models including anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, and muscle relaxant properties (Gunia-Krzyżak et al., 2015).

Repellent Properties

Beyond pharmacological applications, cinnamamide derivatives have been evaluated for their non-lethal repellent properties against rodents. Studies investigating cinnamamide as a repellent have shown its potential for reducing food consumption among house mice and wood mice, suggesting its utility in pest management (Gurney et al., 1996).

Novel Inhibitors and Anti-Inflammatory Activity

Cinnamamide derivatives have been identified as novel inhibitors with anti-inflammatory activity in models of sepsis and acute lung injury. One study synthesized a series of cinnamamides and evaluated their anti-inflammatory activities, identifying compounds that block pro-inflammatory signaling activation and attenuate sepsis and acute lung injury in vivo. These findings highlight the potential of cinnamamide derivatives as candidates for the treatment of acute inflammatory diseases (Chen et al., 2016).

Mécanisme D'action

Target of Action

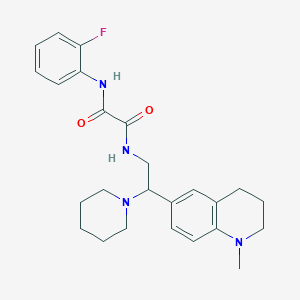

N-([2,3’-bifuran]-5-ylmethyl)cinnamamide, also known as (E)-N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide, is a synthetic derivative of cinnamic acid Similar cinnamamide derivatives have been reported to inhibit cholinesterase enzymes , which play a crucial role in the regulation of acetylcholine, a neurotransmitter involved in many functions of the nervous system .

Mode of Action

It’s worth noting that cinnamamide derivatives have been shown to inhibit α-glucosidase , an enzyme that plays a key role in carbohydrate metabolism. The inhibition of α-glucosidase slows down the breakdown of carbohydrates into glucose, thus controlling blood sugar levels .

Biochemical Pathways

By inhibiting these enzymes, the compound can potentially affect carbohydrate metabolism and neurotransmission .

Pharmacokinetics

Some cinnamamide derivatives have shown satisfactory pharmacokinetic properties via the prediction of adme (absorption, distribution, metabolism, and excretion) profiles . These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar cinnamamide derivatives have shown significant antimicrobial activity . They were found to be active on Staphylococcus and Enterococcus species . Moreover, some cinnamamide derivatives have shown α-glucosidase inhibitory activity, which could potentially be beneficial in the management of diabetes .

Propriétés

IUPAC Name |

(E)-N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-18(9-6-14-4-2-1-3-5-14)19-12-16-7-8-17(22-16)15-10-11-21-13-15/h1-11,13H,12H2,(H,19,20)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTGLSSUYVBKDB-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

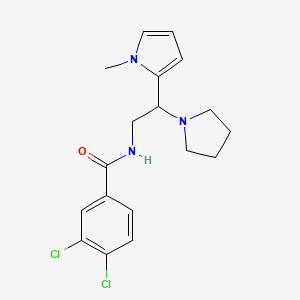

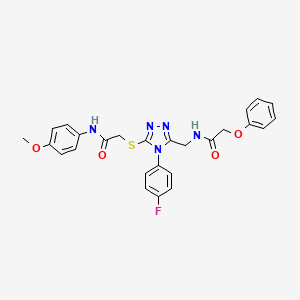

![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2746813.png)

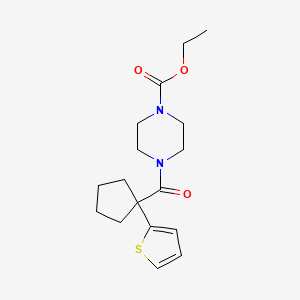

![(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile](/img/structure/B2746817.png)

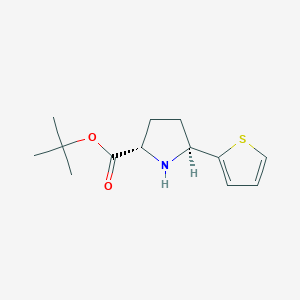

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2746821.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2746825.png)